molecular formula C11H12N2OS B1208319 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone CAS No. 52505-42-7

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone

Cat. No.: B1208319
CAS No.: 52505-42-7
M. Wt: 220.29 g/mol
InChI Key: ZDAPLZCKWHZNPX-UHFFFAOYSA-N
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Description

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone (CAS 52505-42-7) is a high-purity chemical building block designed for advanced heterocyclic chemistry and drug discovery applications. This compound, with the molecular formula C 11 H 12 N 2 OS and a molecular weight of 220.29 , serves as a versatile precursor for the synthesis of polyfunctionalized heterocyclic compounds of significant pharmaceutical interest . Its core structure incorporates both electron-donating amino and reactive acetyl substituents on a thieno[2,3-b]pyridine scaffold, making it a valuable intermediate for cyclization and functionalization reactions . Researchers utilize this compound and its derivatives as foundational scaffolds in medicinal chemistry efforts . The compound has a calculated density of approximately 1.276 g/cm³ and a high boiling point of around 397.9°C at 760 mmHg, indicating good thermal stability for various synthetic conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-5-4-6(2)13-11-8(5)9(12)10(15-11)7(3)14/h4H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAPLZCKWHZNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351340
Record name 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52505-42-7
Record name 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation with Haloacetates

The thione group in 1 is highly reactive toward alkylation. Treatment with ethyl bromoacetate in the presence of sodium metal in dry ethanol facilitates the formation of ethyl-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (5 ). This method involves refluxing for 4 hours, followed by cooling and precipitation in ice water. While this introduces an ester group at position 2, analogous reactions with bromoacetone (instead of ethyl bromoacetate) could theoretically yield the desired ethanone moiety, though this modification is not explicitly documented in the cited sources.

Condensation with Aldehydes and Chloroacetic Acid

Amination Strategies

The 3-amino group is introduced either during cyclization or via post-synthetic modification. In one protocol, 1 reacts with formaldehyde and primary amines (e.g., aniline) in ethanol under reflux to form Mannich base derivatives. This method highlights the versatility of the thienopyridine core for further functionalization, though its application to the target compound requires precise control over reaction conditions to avoid over-alkylation.

Reaction Optimization and Yield Data

The table below summarizes key reaction conditions and yields from analogous syntheses:

Reaction StepReagents/ConditionsYield (%)Product
Formation of 1 Thiourea, dry ethanol, reflux68Pyridinethione intermediate
Alkylation to 5 (Method 1)Ethyl bromoacetate, Na, ethanol, refluxN/REthyl ester derivative
Condensation to 2a–c Chloroacetic acid, aldehyde, AcOH/Ac₂O, reflux45–55Substituted thienopyridines

Chemical Reactions Analysis

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone has the molecular formula C11H12N2OSC_{11}H_{12}N_{2}OS and a molecular weight of 220.29 g/mol. The compound features a thienopyridine core that contributes to its biological activity and potential pharmacological properties. The structure can be represented as follows:

  • Molecular Formula : C11H12N2OSC_{11}H_{12}N_{2}OS
  • CAS Number : 52505-42-7
  • SMILES Notation : CC1=CC(=NC2=C1C(=C(S2)C(=O)C)N)C

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. The thienopyridine scaffold is known to interact with various biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the thienopyridine ring enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. Preliminary studies suggest that it may be effective against resistant strains of bacteria.

3. Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research indicates that it could mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science Applications

1. Organic Electronics
The unique electronic properties of thienopyridine derivatives make them suitable for applications in organic electronics. This compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its favorable charge transport characteristics.

2. Sensor Development
This compound has potential applications in sensor technology. Its ability to undergo redox reactions can be harnessed for the development of electrochemical sensors for detecting various analytes, including environmental pollutants and biomolecules.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of thienopyridine derivatives, including this compound. The results demonstrated significant cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Antimicrobial Activity

In a study conducted by researchers at a prominent university, the antimicrobial efficacy of several thienopyridine compounds was assessed against Gram-positive and Gram-negative bacteria. The findings indicated that this compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters investigated the neuroprotective effects of thienopyridine derivatives in models of oxidative stress-induced neuronal damage. The study found that treatment with this compound significantly reduced neuronal cell death and inflammation markers.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Aromatic Ketone Derivatives

  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone (31): Molecular Formula: C₁₈H₁₅N₂O₂S Key Features: Replaces the ethanone group with a 4-hydroxyphenyl ketone. Synthesis: Reacts 2-bromo-1-(4-hydroxyphenyl)ethanone with 2-mercapto-4,6-dimethylnicotinonitrile, yielding 82% product . Physicochemical Data: Melting point 211–213°C; IR peaks at 3482 cm⁻¹ (OH), 1595 cm⁻¹ (C=O) .
  • SMILES: CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)C .

Heterocyclic Variations

  • 1-(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone: Molecular Formula: C₁₂H₁₂N₂OS Key Features: Incorporates a cyclopentane ring fused to the thienopyridine system, introducing conformational rigidity. Applications: Structural rigidity may enhance binding specificity in biological targets .
  • (3-Amino-4,6-dimethyl-furo[2,3-b]pyridin-2-yl)-p-tolyl-methanone: Key Features: Replaces sulfur in the thieno ring with oxygen (furo group), altering electronic properties and metabolic stability .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR Features (DMSO)
Target Compound 220.30 Not reported ~1670–1700* δ 2.49 (s, CH₃), 2.76 (s, CH₃), 7.90 (br, NH₂)
Compound 31 327.39 211–213 1595 δ 7.07 (d, J=8.4 Hz, Ar-H), 11.01 (s, OH)
(2,4-Dichlorophenyl)methanone derivative 351.25 Not reported ~1680* δ 7.68 (d, J=8.4 Hz, Ar-H), multiple Cl signals

*Estimated based on analogous compounds.

Biological Activity

1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone is a thienopyridine derivative that has garnered attention for its potential biological activities. This compound's structure includes a thieno[2,3-b]pyridine core, which is known for various pharmacological properties, including antimicrobial and anticancer activities.

  • Molecular Formula : C11H12N2OS
  • Molecular Weight : 220.29 g/mol
  • CAS Number : 698121

Biological Activity Overview

Research has indicated that thienopyridine derivatives exhibit a range of biological activities, primarily due to their ability to interact with various biological targets. The specific biological activity of this compound includes:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of thienopyridines possess significant antibacterial properties against strains such as Helicobacter pylori. For instance, analogs with structural modifications have demonstrated improved potency against H. pylori with IC50 values indicating effective inhibition .
  • Cytotoxicity and Anticancer Activity :
    • Compounds within the thienopyridine class have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary data suggest that certain modifications can enhance cytotoxicity while maintaining selectivity towards cancer cells . Specific derivatives have shown IC50 values ranging from 0.314 to 4.65 µg/cm³ against multiple cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings from SAR studies:

Compound VariantIC50 (µM)Activity Description
Parent Compound0.278Topoisomerase I inhibitor
Methylated Variant0.0068Enhanced potency against H. pylori
Unsubstituted Variant0.023Retained reasonable potency

Case Studies

  • Antibacterial Efficacy :
    In a study focusing on the antibacterial properties of thienopyridine derivatives, it was found that the compound exhibited significant inhibition against H. pylori strains ATCC43504 and SS1, with varying degrees of potency based on structural modifications .
  • Cytotoxicity in Cancer Research :
    A series of thienopyridine compounds were tested for cytotoxicity against human cancer cell lines. One particular derivative demonstrated a cytotoxic effect with an IC50 value significantly lower than that of standard chemotherapeutic agents . This indicates potential as a lead compound for further development.

Q & A

Q. How can researchers optimize the synthesis of 1-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone to improve yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting from thieno[2,3-b]pyridine precursors. For example, reacting 3-cyano-4,6-dimethylthieno[2,3-b]pyridine with thiourea or acetylating agents under acidic/basic conditions can yield the target compound. To optimize yield, control reaction temperature (e.g., 60–80°C) and use polar aprotic solvents like DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Adjust stoichiometric ratios (e.g., 1.2:1 acylating agent:precursor) to minimize side products .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and amine functionality.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (via SHELX programs) to resolve crystal structure and confirm stereoelectronic effects .
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Q. How should researchers design assays to evaluate its biological activity?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Antimicrobial activity: Broth microdilution (MIC assays) against Gram-positive/negative bacteria.
  • Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Receptor binding: Radioligand displacement assays (e.g., M4 acetylcholine receptor binding) .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates.

Q. What strategies improve solubility for in vitro and in vivo studies?

  • Methodological Answer:
  • Co-solvent systems: Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.
  • Salt formation: React the amine group with HCl to form a hydrochloride salt.
  • Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability .

Q. How does pH affect the stability of this compound during storage?

  • Methodological Answer:
  • Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Optimal storage: Store as a lyophilized powder at -20°C in amber vials. In solution, maintain pH 6–8 (buffers like Tris-HCl) to prevent hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer:
  • Core modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance receptor affinity.
  • Side-chain diversification: Replace the acetyl group with sulfonamides or heteroaryl ketones to improve metabolic stability.
  • Computational docking: Use AutoDock Vina to predict binding modes against targets like kinases or GPCRs .

Q. What experimental approaches identify biological targets for this compound?

  • Methodological Answer:
  • Affinity chromatography: Immobilize the compound on agarose beads to pull down interacting proteins from cell lysates.
  • Transcriptomic profiling: RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways.
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics with purified receptors (e.g., M4 mAChR) .

Q. How can computational modeling predict its reactivity in complex biological systems?

  • Methodological Answer:
  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrophilic sites prone to nucleophilic attack.
  • MD simulations: Simulate interactions with lipid bilayers to predict membrane permeability.
  • ADMET prediction: Use SwissADME to forecast bioavailability, CYP450 interactions, and toxicity .

Q. What cross-disciplinary applications exist beyond medicinal chemistry?

  • Methodological Answer:
  • Materials science: Incorporate into conjugated polymers (e.g., thienopyridine-based semiconductors) for organic electronics.
  • Catalysis: Use as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling reactions).
  • Biosensing: Functionalize gold nanoparticles with the compound for selective detection of metal ions .

Q. How should researchers reconcile conflicting data on its mechanism of action across studies?

  • Methodological Answer:
  • Dose-response validation: Repeat assays at varying concentrations (nM–µM range) to identify non-linear effects.
  • Orthogonal assays: Confirm kinase inhibition (e.g., ADP-Glo™) alongside cytotoxicity data to rule off-target effects.
  • Meta-analysis: Compare results with structurally similar compounds (e.g., 4-chlorophenyl analogs) to identify conserved pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone

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